molecular formula C21H26N4O2S B2656730 2-(4-((4-(tert-butyl)phenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole CAS No. 1211159-21-5

2-(4-((4-(tert-butyl)phenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole

Cat. No. B2656730
CAS RN: 1211159-21-5
M. Wt: 398.53
InChI Key: WFSNNEWBHMDFPG-UHFFFAOYSA-N
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Description

2-(4-((4-(tert-butyl)phenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a highly potent and selective inhibitor of protein kinase CK1δ, which plays a crucial role in regulating various cellular processes.

Scientific Research Applications

Crystal Structure and Computational Analysis

Research into similar compounds, such as 1-(4-tert-butyl-benzenesulfonyl)-4-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine, has provided insights into the crystal structure and computational analysis, including density functional theory (DFT) calculations. These studies reveal the electrophilic and nucleophilic nature of molecules, offering a foundational understanding for further exploration of 2-(4-((4-(tert-Butyl)phenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole in scientific research (Kumara et al., 2017).

Antimicrobial and Antifungal Activities

Several studies have focused on the synthesis and biological evaluation of piperazine derivatives, showing potential antimicrobial and antifungal activities. For instance, new sulfonamide and amide derivatives containing piperazine and imidazo[1,2-b]pyridazine moiety have been synthesized and screened against various bacterial and fungal strains, indicating a direction for the application of 2-(4-((4-(tert-Butyl)phenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole in antimicrobial research (Bhatt et al., 2016).

Anticancer Potential

The synthesis of novel derivatives and their evaluation for cytotoxic activity against human cancer cell lines have been a significant area of research. Compounds with structures similar to 2-(4-((4-(tert-Butyl)phenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole have demonstrated potential anticancer properties, suggesting the compound's utility in developing new therapeutic agents (Al-Soud et al., 2021).

Corrosion Inhibition

Research has also extended to the application of benzimidazole derivatives as corrosion inhibitors, with studies focusing on the inhibitive action of synthesized compounds on the corrosion of metals in acidic solutions. This research avenue suggests potential industrial applications of 2-(4-((4-(tert-Butyl)phenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole in protecting materials against corrosion (Yadav et al., 2016).

properties

IUPAC Name

2-[4-(4-tert-butylphenyl)sulfonylpiperazin-1-yl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O2S/c1-21(2,3)16-8-10-17(11-9-16)28(26,27)25-14-12-24(13-15-25)20-22-18-6-4-5-7-19(18)23-20/h4-11H,12-15H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFSNNEWBHMDFPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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